(2R)-2-Amino-2-(4-pyrrolidinylphenyl)ethan-1-OL

Description

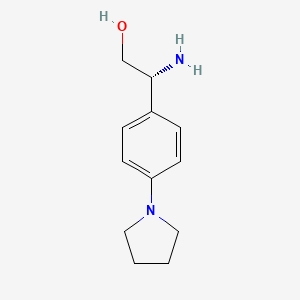

(2R)-2-Amino-2-(4-pyrrolidinylphenyl)ethan-1-OL is a chiral ethanolamine derivative featuring a 4-pyrrolidinylphenyl substituent at the amino group. The compound’s structure includes:

- Core scaffold: A 2-aminoethanol backbone with (2R)-stereochemistry.

- Substituent: A phenyl ring substituted at the para position with a pyrrolidinyl group (a five-membered saturated heterocycle containing nitrogen).

Properties

Molecular Formula |

C12H18N2O |

|---|---|

Molecular Weight |

206.28 g/mol |

IUPAC Name |

(2R)-2-amino-2-(4-pyrrolidin-1-ylphenyl)ethanol |

InChI |

InChI=1S/C12H18N2O/c13-12(9-15)10-3-5-11(6-4-10)14-7-1-2-8-14/h3-6,12,15H,1-2,7-9,13H2/t12-/m0/s1 |

InChI Key |

JBVRFPVUUUJYTP-LBPRGKRZSA-N |

Isomeric SMILES |

C1CCN(C1)C2=CC=C(C=C2)[C@H](CO)N |

Canonical SMILES |

C1CCN(C1)C2=CC=C(C=C2)C(CO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Amino-2-(4-pyrrolidinylphenyl)ethan-1-OL typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-pyrrolidinylbenzaldehyde and a suitable chiral amine.

Condensation Reaction: The aldehyde group of 4-pyrrolidinylbenzaldehyde reacts with the chiral amine to form an imine intermediate.

Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation and reduction reactions.

Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Amino-2-(4-pyrrolidinylphenyl)ethan-1-OL can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be further reduced to form secondary or tertiary amines.

Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Halogenating agents or nucleophiles can be used to introduce new functional groups onto the phenyl ring.

Major Products Formed

Oxidation Products: Imines, nitriles.

Reduction Products: Secondary or tertiary amines.

Substitution Products: Halogenated phenyl derivatives, substituted phenyl derivatives.

Scientific Research Applications

(2R)-2-Amino-2-(4-pyrrolidinylphenyl)ethan-1-OL has various scientific research applications, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of (2R)-2-Amino-2-(4-pyrrolidinylphenyl)ethan-1-OL involves:

Molecular Targets: The compound may interact with specific enzymes, receptors, or other biomolecules.

Pathways Involved: It may modulate biochemical pathways related to its biological activity, such as neurotransmitter pathways or metabolic pathways.

Comparison with Similar Compounds

Structural and Functional Differences

Compound A : (1R,2R)-1-Amino-1-(2-fluoro-4-methylphenyl)propan-2-OL (CAS 862594-16-9)

- Formula: C₁₀H₁₄FNO .

- Key features: Backbone: Propanolamine (three-carbon chain) with (1R,2R)-stereochemistry. Substituents: A 2-fluoro-4-methylphenyl group. Functional groups: Fluorine (electron-withdrawing) and methyl (electron-donating) on the aromatic ring.

Compound B : (2R)-2-Amino-2-(3-furyl)ethan-1-OL (CAS 1213863-58-1)

- Formula: C₆H₉NO₂ .

- Key features: Backbone: Ethanolamine (two-carbon chain) with (2R)-stereochemistry. Substituent: 3-Furyl (aromatic oxygen-containing heterocycle). Functional groups: Furan oxygen capable of hydrogen bond acceptance.

Target Compound : (2R)-2-Amino-2-(4-pyrrolidinylphenyl)ethan-1-OL

- Inferred formula : C₁₂H₁₉N₂O (estimated molecular weight: 207 g/mol).

- Key features: Backbone: Ethanolamine with (2R)-stereochemistry. Substituent: 4-Pyrrolidinylphenyl (bulky, nitrogen-containing saturated ring).

Physicochemical Properties

Notes:

- Compound A : Fluorine may enhance metabolic stability and lipophilicity; methyl group increases steric hindrance.

- Target Compound : Pyrrolidinyl’s basic nitrogen likely improves solubility in acidic environments (e.g., gastric fluid) .

Pharmacological Implications

- Steric and Electronic Effects: The target compound’s pyrrolidinyl group offers greater steric bulk than Compound B’s furyl or Compound A’s fluorine/methyl groups. This may influence receptor binding affinity or selectivity.

Stereochemistry :

- Both the target compound and Compound B share (2R)-configuration, which may favor interactions with chiral biological targets. Compound A’s (1R,2R)-configuration introduces distinct spatial arrangements.

Solubility and Bioavailability :

- The target compound’s pyrrolidinyl group may form salts (e.g., hydrochloride), enhancing aqueous solubility. Compound B’s furyl group lacks basicity, limiting this advantage .

Biological Activity

(2R)-2-Amino-2-(4-pyrrolidinylphenyl)ethan-1-OL is a compound of interest due to its potential biological activities, particularly in pharmacology. This compound, characterized by its unique structural features, has been studied for various therapeutic applications, including its effects on the central nervous system and potential anti-cancer properties.

Chemical Structure and Properties

The chemical formula of this compound is C12H16N2O, with a molecular weight of approximately 204.27 g/mol. The compound features a pyrrolidine ring, which is known to influence its biological activity significantly.

1. Neuropharmacological Effects

Research indicates that this compound exhibits notable neuropharmacological properties. It has been shown to act as an agonist at certain neurotransmitter receptors, which may contribute to its potential in treating neurological disorders.

Key Findings:

- Dopaminergic Activity: Studies suggest that this compound may enhance dopaminergic signaling, potentially benefiting conditions like Parkinson's disease.

- Serotonergic Modulation: The compound has also been implicated in modulating serotonin levels, which could have implications for treating depression and anxiety disorders.

2. Anticancer Properties

The anticancer activity of this compound has been explored in various studies. Its ability to induce apoptosis in cancer cells makes it a candidate for further investigation.

Case Study:

A study focusing on the compound's effect on breast cancer cell lines demonstrated a significant reduction in cell viability at concentrations above 10 µM. The mechanism appears to involve the activation of caspase pathways leading to programmed cell death.

3. Antimicrobial Activity

Preliminary studies have indicated that this compound possesses antimicrobial properties against several bacterial strains.

Table 1: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

- Receptor Binding: The compound binds to neurotransmitter receptors, influencing signaling pathways associated with mood regulation and cognitive function.

- Enzyme Inhibition: It may inhibit certain enzymes involved in cancer cell proliferation and survival, contributing to its anticancer effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.